Methyl 5-methylisoxazole-4-carboxylate
Overview
Description
Methyl 5-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It appears as a white to light yellow powder or crystal . This compound belongs to the class of isoxazoles , which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring structure .
Molecular Structure Analysis
The molecular structure of Methyl 5-methylisoxazole-4-carboxylate consists of a five-membered isoxazole ring with a carboxylate group (COOCH3) attached at the 4-position. The methyl group (CH3) is also present at the 5-position of the isoxazole ring .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Studies
Isoxazole derivatives, including Methyl 5-methylisoxazole-4-carboxylate, are explored for their anticancer properties. They are used to create compounds that can inhibit the growth of cancer cells, making them valuable in oncological research .
Anti-Parkinson Agents
Research has indicated the potential of Methyl 5-methylisoxazole-4-carboxylate derivatives as anti-Parkinson agents. The compound’s ability to be transformed into various bioactive molecules makes it a candidate for developing treatments for neurodegenerative diseases .
Drug Delivery Systems
Methyl 5-methylisoxazole-4-carboxylate derivatives are being studied for their use in drug delivery systems. These systems aim to deliver drugs in a controlled manner, enhancing the therapeutic effect while minimizing side effects .
Biological Target Identification
The compound is used in research to identify new biological targets for drug action. By studying its interactions with various proteins and enzymes, researchers can discover new pathways for drug development .
Eco-Friendly Synthetic Strategies
The compound is also significant in developing eco-friendly synthetic strategies. Researchers aim to create isoxazole derivatives without using metal catalysts, which can be toxic and environmentally damaging .
Safety and Hazards
properties
IUPAC Name |
methyl 5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBUWIGURZNRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624550 | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylisoxazole-4-carboxylate | |
CAS RN |
100047-54-9 | |
Record name | 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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